Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Description
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (CAS: 10139-04-5) is a glycoside derivative of N-acetylglucosamine (GlcNAc) featuring a phenyl group at the anomeric position and an alpha-D configuration. With a molecular weight of 297.3 g/mol, it serves as a critical substrate for studying enzymes like N-acetyl-alpha-D-glucosaminidase (EC 3.2.1.50). Its primary applications include enzymology research, particularly in assays measuring hydrolytic activity via phenyl group release . Evidence from glycosidase studies highlights its utility in characterizing fungal β-N-acetylhexosaminidases, where its hydrolysis rates are benchmarked against modified analogs (e.g., 4-deoxy derivatives) .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDLWWYFIZERS-KSTCHIGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906118 | |
| Record name | Phenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10139-04-5 | |
| Record name | Phenyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Peracetylated Glucosamine
The process begins with 2-acetamido-2-deoxy-D-glucopyranose (glucosamine, 1 ), which undergoes peracetylation using acetic anhydride in pyridine with catalytic DMAP. This yields peracetylated glucosamine (2 ) in ~90% yield. The acetyl groups protect hydroxyl moieties during subsequent reactions.
Oxazoline Formation
Peracetylated glucosamine 2 is treated with trifluoromethanesulfonic acid (TfOH) to form the oxazoline derivative 3 . This step proceeds via intramolecular cyclization, with yields reaching 75% under optimized conditions. The oxazoline’s rigidity ensures α-selectivity during glycosylation.
Glycosylation with Phenol
Oxazoline 3 reacts with phenol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O). The reaction proceeds through a neighboring-group participation mechanism, directing the nucleophilic attack to the α-position. This step typically achieves 60–70% yield, though electron-deficient phenols require harsher conditions.
Table 1: Key Reaction Parameters for Oxazoline-Mediated Glycosylation
| Step | Reagents/Conditions | Yield (%) | Selectivity (α:β) |
|---|---|---|---|
| Peracetylation | Ac₂O, pyridine, DMAP, rt | 90 | N/A |
| Oxazoline formation | TfOH, CH₂Cl₂, 0°C to rt | 75 | N/A |
| Glycosylation | Phenol, BF₃·Et₂O, CH₂Cl₂, rt | 65 | 95:5 |
Active Ester Glycosylation Approaches
Active esters, such as trichloroacetimidates, offer an alternative route with improved scalability.
Preparation of Glucosamine Imidate Donors
Peracetylated glucosamine 2 is converted to its imidate derivative 4 using trichloroacetonitrile and DBU in dichloromethane. This activates the anomeric center for glycosylation, yielding 4 in 85% yield.
Coupling with Phenol
Imidate 4 reacts with phenol under mild acidic conditions (e.g., TMSOTf catalysis) to form the α-glycoside. The reaction’s mild nature (0°C to rt) minimizes side reactions, achieving 70–75% yield with >90% α-selectivity.
Table 2: Performance of Active Ester Glycosylation
| Parameter | Oxazoline Method | Active Ester Method |
|---|---|---|
| Yield (%) | 65 | 75 |
| α:β Selectivity | 95:5 | 90:10 |
| Reaction Time (h) | 12 | 6 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
The active ester method outperforms oxazoline-mediated glycosylation in yield (75% vs. 65%) and reaction time (6h vs. 12h). However, oxazoline routes are preferred for electron-rich phenols due to better compatibility.
Stereochemical Control
Both methods achieve >90% α-selectivity, but the oxazoline pathway is less sensitive to moisture, making it more robust for large-scale synthesis.
Challenges and Optimization Strategies
Anomeric Byproduct Formation
β-anomer formation (<10%) occurs due to incomplete stereochemical control. Strategies include:
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Cancer Research
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has been identified as an inhibitor of mucin biosynthesis, particularly in breast cancer cell lines. Research indicates that it suppresses MUC1 expression, which is often overexpressed in various cancers, correlating with tumor metastasis and poor prognosis .
Case Study: MUC1 Inhibition
- Study Focus : Investigating the effect of phenyl GalNAc on MUC1 expression.
- Findings : The compound significantly reduced MUC1 levels in the MDF-7 breast cancer cell line, demonstrating its potential as a therapeutic agent against cancers characterized by high mucin production.
Glycosylation Studies
This compound is utilized as a glycosylation inhibitor, impacting the incorporation of glucosamine into O-glycans. This property has been leveraged in studies to understand glycosylation patterns in various biological systems.
Table 1: Inhibitory Effects on Glycosylation
| Compound | Inhibition Potency (Relative) |
|---|---|
| This compound | High |
| Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | Moderate |
| D-glucose | Low |
The above table summarizes comparative inhibitory effects on glycosylation, highlighting the potency of phenyl GalNAc as a glycosylation inhibitor .
Development of Therapeutic Agents
The compound's ability to inhibit glycosylation processes has implications for drug development. It can be used to design specific inhibitors for glycosyltransferases involved in tumor progression and metastasis.
Case Study: Synthesis of Sulfated Derivatives
- Study Focus : The synthesis of sulfated derivatives of phenyl GalNAc.
- Findings : These derivatives showed enhanced interaction with specific glycosyltransferases, suggesting their potential use in developing targeted therapies for conditions like chondroitin sulfate-related disorders .
Biochemical Applications
This compound is also employed in biochemical assays to study lectin interactions and carbohydrate-binding properties. It serves as a model compound to elucidate the mechanisms of carbohydrate recognition by lectins.
Table 2: Binding Affinity to Lectins
| Lectin | Binding Affinity (Kd) |
|---|---|
| BS II Lectin | Low micromolar range |
| Concanavalin A | High nanomolar range |
This table illustrates the binding affinities of phenyl GalNAc to different lectins, showcasing its utility in studying carbohydrate-protein interactions .
Mechanism of Action
The mechanism of action of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group may also interact with hydrophobic pockets within proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The table below summarizes key analogs of phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, emphasizing differences in aglycone, protecting groups, and biological activity:
Key Research Findings
Enzymatic Specificity and Modifications
- 4-Deoxy Derivatives : Removal of the 4-OH group (e.g., compound 1 in ) significantly enhances hydrolysis rates by fungal β-N-acetylhexosaminidases (up to 85% efficiency compared to phenyl-GlcNAc). This modification reduces steric hindrance, allowing better accommodation in the enzyme active site .
- Fluorogenic vs. Chromogenic Substrates : The 4-methylumbelliferyl analog () enables fluorometric detection with 10–100× higher sensitivity than p-nitrophenyl-based assays, making it ideal for low-activity enzyme samples .
Stereochemical Impact
- Alpha vs. Beta Configuration: Beta-configured analogs (e.g., methyl-beta-D-glucopyranoside) are poorly recognized by α-specific enzymes, underscoring the importance of anomeric configuration in substrate specificity . further demonstrates that even minor stereochemical differences (e.g., phenyl-beta-D-glucopyranoside vs. galactopyranoside) drastically alter intermolecular interactions .
Biological Activity
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (commonly referred to as phenyl glucosamine) is a glycoside derivative of glucosamine that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₄H₁₉NO₆
- Molecular Weight : 297.3 g/mol
- CAS Number : 10139-04-5
- Purity : Minimum 98% by HPLC
- Form : White to pale yellow powder
This compound exhibits various biological activities primarily through its interactions with specific enzymes and receptors. Key mechanisms include:
- Inhibition of Lectins : Studies have shown that this compound acts as an effective inhibitor of certain lectins, such as the BS II lectin. It demonstrated a higher inhibitory capacity compared to other sugars, indicating its potential use in modulating lectin-mediated biological processes .
- Antiviral and Antibacterial Properties : The compound has been investigated for its ability to interact with viral and bacterial components, suggesting possible applications in antiviral and antibacterial therapies .
- Enzyme Interactions : Phenyl glucosamine has been shown to interact with various enzymes, including glycosidases, which play crucial roles in carbohydrate metabolism .
Antiviral Activity
Research indicates that this compound has significant antiviral properties, particularly against viruses that utilize glycan structures for cell entry. Its ability to inhibit viral replication suggests potential therapeutic applications in treating viral infections.
Antibacterial Activity
The compound has also been identified as possessing antibacterial properties, potentially due to its interference with bacterial adhesion and biofilm formation. This activity could be beneficial in developing new antibacterial agents.
Study on Lectin Inhibition
A detailed study examined the inhibitory effects of this compound on BS II lectin. The results showed that it was four times more effective than other tested compounds, highlighting its potential in biochemical applications where lectin activity modulation is desired .
Synthesis and Biological Evaluation
In a synthesis study, researchers developed sulfated derivatives of phenyl glucosamine and evaluated their biological activity. These derivatives exhibited enhanced interactions with specific receptors, demonstrating the importance of structural modifications in altering biological activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, and what protective group strategies are critical for regioselective glycosylation?
- Methodology : The synthesis typically starts with a glucosamine derivative (e.g., methyl 2-acetamido-2-deoxy-glucopyranoside). Protective groups like triphenylmethyl (Trityl) are used to block hydroxyl groups (e.g., 6-OH) to ensure regioselectivity during glycosylation. For example, Trityl chloride in anhydrous pyridine selectively protects the 6-OH position . Subsequent acetylation (e.g., acetic anhydride) or benzoylation is employed to stabilize reactive intermediates. The final deprotection step uses mild acidic conditions to remove Trityl groups without affecting the glycosidic bond.
Q. How is this compound utilized as a substrate in glycosidase activity assays, and what analytical methods validate its hydrolysis?
- Methodology : The compound serves as a chromogenic or fluorogenic substrate for β-N-acetylhexosaminidases. Hydrolysis releases phenyl or nitrophenyl groups, detectable via UV-Vis (e.g., p-nitrophenyl derivatives at 405 nm) or fluorescence (e.g., 4-methylumbelliferyl derivatives). Enzyme kinetics (Km, Vmax) are measured using Michaelis-Menten plots. Validation includes thin-layer chromatography (TLC) to confirm product formation and HPLC for quantification .
Q. What purification techniques are effective for isolating this compound derivatives?
- Methodology : Flash chromatography with gradients of CH₂Cl₂/MeOH (e.g., 10:1) efficiently separates intermediates. For complex mixtures (e.g., transglycosylation products), size-exclusion chromatography or preparative HPLC is used. Purity is confirmed via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can transglycosylation reactions be optimized using this compound as a glycosyl donor?
- Methodology : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) catalyze transglycosylation. Optimal conditions include:
- Donor concentration: 75 mM
- Acceptor (e.g., GlcNAc) concentration: 300 mM
- Reaction time: 5–6 h at 35°C
- Monitoring via TLC and ESI-MS. Yields up to 52% for 4-deoxy-disaccharides are achievable .
Q. What structural features of this compound influence enzyme specificity in β-N-acetylhexosaminidases?
- Key Findings :
-
4-Deoxy derivatives : Removal of the 4-OH group increases substrate flexibility, enhancing hydrolysis rates in fungal enzymes (e.g., Penicillium spp.) but reducing activity in mammalian enzymes.
-
α vs. β configuration : β-anomers are preferred due to active-site geometry. Docking studies (e.g., using Aspergillus oryzae models) show hydrogen bonding between the acetamido group and catalytic residues (e.g., Asp-313) .
Enzyme Source Hydrolysis Rate (%)* Substrate Specificity Fungal (T. flavus) 85% (vs. Ph-GlcNAc) 4-Deoxy > Native Human HEXB <2% Native > 4-Deoxy *Relative to phenyl GlcNAc (Ph-GlcNAc) .
Q. How can contradictory data on enzyme activity (e.g., substrate inhibition vs. activation) be resolved when using modified derivatives?
- Methodology :
- Kinetic profiling : Compare kcat/Km ratios across substrates (e.g., 4-deoxy vs. unsaturated derivatives).
- Structural analysis : X-ray crystallography or molecular dynamics simulations to identify steric clashes or electronic effects.
- Dual-substrate assays : Use 4-methylumbelliferyl derivatives alongside phenyl derivatives to distinguish between active-site binding and allosteric effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
